(2-Methyl-4-(pentyloxy)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-4-pentoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-8-15-13-7-6-12(10-14)11(2)9-13/h6-7,9,14H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXRQPOVMBEOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Methyl 4 Pentyloxy Phenyl Methanol
Retrosynthetic Analysis of the (2-Methyl-4-(pentyloxy)phenyl)methanol Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnection points are evident: the carbon-oxygen bond of the benzyl (B1604629) alcohol and the ether linkage of the pentyloxy group.
Pathway A: Disconnection of the Benzyl Alcohol
The most straightforward disconnection is the C-OH bond of the benzylic alcohol. This bond can be formed through the reduction of a corresponding carbonyl group. This leads to the key intermediate, 2-methyl-4-(pentyloxy)benzaldehyde . This aldehyde already contains the required substitution pattern, simplifying the final step to a standard functional group transformation.
Pathway B: Disconnection of the Ether Linkage
Alternatively, the aryl-ether bond can be disconnected. This suggests a Williamson ether synthesis, a classic and reliable method for forming ethers. masterorganicchemistry.comkhanacademy.orgyoutube.comwikipedia.org This pathway identifies two precursor molecules: a phenol (B47542), such as 4-hydroxy-2-methylbenzyl alcohol or 4-hydroxy-2-methylbenzaldehyde (B179408) , and a pentyl halide, like 1-bromopentane (B41390) . If starting from the aldehyde, a subsequent reduction step would still be necessary.
These two pathways outline the most logical approaches, leveraging common and high-yielding reactions to assemble the target structure from simpler precursors.
Classical and Contemporary Synthetic Routes to Aryl Methanols
Building on the retrosynthetic analysis, several classical methods can be employed to synthesize this compound.
The reduction of a substituted benzaldehyde (B42025) is a highly efficient method for producing benzyl alcohols. The precursor, 2-methyl-4-(pentyloxy)benzaldehyde, can be selectively reduced to the target alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This reagent is preferred for its chemoselectivity, as it reduces aldehydes and ketones without affecting other functional groups like ethers.
The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The aldehyde is dissolved in the solvent, and NaBH₄ is added portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to yield this compound. In some cases involving complex substrates, quenching the intermediate alkoxide with a weak acid can prevent molecular rearrangement. nih.gov
Table 1: Typical Conditions for Aldehyde Reduction
| Parameter | Condition |
|---|---|
| Reagent | Sodium Borohydride (NaBH₄) |
| Substrate | 2-methyl-4-(pentyloxy)benzaldehyde |
| Solvent | Methanol or Ethanol |
| Temperature | 0°C to Room Temperature |
| Workup | Aqueous acid (e.g., dilute HCl) |
The introduction of the pentyloxy group is effectively achieved via the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves an alkoxide nucleophile attacking an alkyl halide. masterorganicchemistry.comkhanacademy.org For this specific target, the synthesis would begin with a phenolic precursor, such as 4-hydroxy-2-methylbenzaldehyde.
The first step is the deprotonation of the phenol's hydroxyl group to form a more nucleophilic phenoxide ion. youtube.com This is accomplished using a suitable base. The choice of base and solvent is critical for reaction efficiency.
Table 2: Reagents for Williamson Ether Synthesis
| Base | Solvent | Typical Alkylating Agent |
|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | 1-Bromopentane |
| Sodium Hydride (NaH) | THF or DMF | 1-Iodopentane |
Once the phenoxide is formed, the alkylating agent, 1-bromopentane or 1-iodopentane , is added. The reaction mixture is typically heated to ensure a reasonable reaction rate. Because the reaction follows an Sₙ2 mechanism, primary alkyl halides like 1-bromopentane are ideal, as they are not prone to competing elimination reactions. masterorganicchemistry.com After the alkylation is complete, if the starting material was 4-hydroxy-2-methylbenzaldehyde, the aldehyde group is then reduced as described in section 2.2.1 to obtain the final product.
Organometallic reagents provide a powerful route for C-C bond formation. To synthesize a primary alcohol like the target molecule, a Grignard reagent can be reacted with formaldehyde (B43269). libretexts.org
This synthetic route would start with the preparation of the appropriately substituted aryl halide, 1-bromo-2-methyl-4-(pentyloxy)benzene . This precursor is then treated with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, (2-methyl-4-(pentyloxy)phenyl)magnesium bromide .
This highly reactive organometallic intermediate is then carefully added to a source of formaldehyde, such as paraformaldehyde or trioxane, which depolymerizes in situ, or gaseous formaldehyde bubbled through the solution. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. libretexts.org An acidic workup then protonates the resulting alkoxide to yield the primary alcohol, this compound. This method is particularly useful as it builds the carbon skeleton and sets the alcohol functionality in a single C-C bond-forming step.
Advanced Catalytic Approaches in the Synthesis of this compound and Analogues
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity, particularly through C-H functionalization.
While not a direct route to the title compound, palladium-catalyzed C-H activation represents a state-of-the-art strategy for synthesizing analogues. nih.gov These reactions use a directing group on the aromatic ring to guide a metal catalyst to a specific C-H bond, typically in the ortho position, which is then functionalized. nih.gov
For an analogue of this compound, one could envision a substrate like 4-pentyloxytoluene. A directing group, such as a pyridine (B92270) or an amide, would be installed on the methyl group. This directing group would chelate to a palladium catalyst, bringing it into proximity with the ortho C-H bond of the toluene (B28343) ring.
The catalytic cycle generally involves C-H activation to form a palladacycle intermediate. nih.gov This intermediate can then react with various partners. While ortho-alkoxylation is known, a more relevant transformation for this class of molecules might be ortho-hydroxymethylation or ortho-formylation, followed by reduction. These advanced methods offer novel pathways to complex substituted aromatic rings that may be difficult to access through classical methods.
Application of Heterogeneous Catalysts (e.g., Sulfonated Starbon) for Etherification
The formation of the ether linkage in this compound is a critical step, commonly achieved through the etherification of a substituted phenol. While the traditional Williamson ether synthesis is a widely used and effective method, it often involves stoichiometric amounts of base and generates salt byproducts, which can complicate purification and lead to significant waste. masterorganicchemistry.comwikipedia.orgbyjus.com
In the pursuit of greener and more efficient chemical processes, heterogeneous catalysts have emerged as a promising alternative. These solid catalysts can be easily separated from the reaction mixture, enabling their reuse and simplifying product work-up. For the etherification of phenols, various solid catalysts have been investigated. google.com Catalysts comprising a sulfated oxide of a Group IB metal (like copper) on a support such as high-surface-area alumina (B75360) have demonstrated high conversion and selectivity for etherifying phenols with alcohols. google.com
Sulfonated carbons, such as sulfonated Starbon, represent a class of strong solid acid catalysts that are effective for various organic transformations, including etherification. Although specific literature detailing the use of sulfonated Starbon for the synthesis of this compound is not prominent, its application in related etherification reactions showcases its potential. These materials are created by the incomplete carbonization of polysaccharides followed by sulfonation, resulting in a stable, porous carbon matrix with accessible sulfonic acid sites. Their advantages include high thermal stability and resistance to deactivation, making them robust catalysts for continuous flow processes or batch reactions where catalyst recycling is a priority.
Green Chemistry Principles in the Synthesis of Substituted Phenylmethanols
The integration of green chemistry principles into the synthesis of substituted phenylmethanols is crucial for minimizing environmental impact and improving the economic viability of chemical production. This involves a holistic approach, from the selection of raw materials to the final product, focusing on reducing waste, energy consumption, and the use of hazardous substances. nih.gov
Solvent Selection and Optimization (e.g., Cyclopentyl Methyl Ether (CPME))
Solvent choice is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental concerns. researchgate.net Traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and chlorinated solvents such as dichloromethane (B109758) (DCM) are widely used but have drawbacks related to peroxide formation, toxicity, and environmental persistence. nih.govrsc.org
Cyclopentyl Methyl Ether (CPME) has been identified as a superior green solvent alternative for a wide range of organic reactions. researchgate.netnih.govsemanticscholar.org Its physicochemical properties make it an attractive choice for syntheses involving substituted phenylmethanols. bohrium.com CPME exhibits high hydrophobicity, a high boiling point (106 °C), a low melting point, and relative stability under both acidic and basic conditions. nih.govbohrium.com Crucially, it shows a significantly lower tendency to form explosive peroxides compared to THF. bohrium.com Its high boiling point and low heat of vaporization are advantageous for energy efficiency in industrial-scale operations. researchgate.netbohrium.com The use of CPME can lead to improved reaction yields and selectivity in certain catalytic processes compared to other common solvents. nih.gov
Table 1: Comparison of Properties of CPME and Other Common Solvents
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
|---|---|---|---|
| Boiling Point | 106 °C | 66 °C | 40 °C |
| Peroxide Formation | Low | High | N/A |
| Stability | Stable to acids, bases, and radicals | Less stable | Stable |
| Green Classification | Recommended | Problematic | Hazardous |
| Water Solubility | Low (facilitates separation) | High (miscible) | Low |
Atom Economy and Reaction Efficiency Improvements
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govnih.gov Unlike reaction yield, which only considers the amount of product obtained, atom economy accounts for all materials used, highlighting the generation of waste in the form of byproducts. nih.govprimescholars.com Substitution and elimination reactions are often characterized by poor atom economy, whereas addition and rearrangement reactions are inherently more efficient. nih.gov
The synthesis of this compound likely proceeds via two main steps where atom economy can be analyzed:
Williamson Ether Synthesis: The reaction of 2-methyl-4-hydroxybenzaldehyde with a pentyloxy source (e.g., 1-bromopentane) under basic conditions. This is a substitution reaction.
Reduction: The reduction of the aldehyde group of the resulting 2-Methyl-4-(pentyloxy)benzaldehyde to a primary alcohol.
The atom economy of the etherification step can be calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the etherification of 2-methyl-4-hydroxybenzaldehyde with 1-bromopentane and sodium hydroxide:
C₈H₈O₂ + C₅H₁₁Br + NaOH → C₁₃H₁₈O₂ + NaBr + H₂O
Desired Product (C₁₃H₁₈O₂): 206.29 g/mol
Reactants: C₈H₈O₂ (136.15 g/mol ) + C₅H₁₁Br (151.04 g/mol ) + NaOH (40.00 g/mol ) = 327.19 g/mol
% Atom Economy = (206.29 / 327.19) x 100 ≈ 63.0%
This calculation reveals that approximately 37% of the reactant mass is converted into byproducts (sodium bromide and water), illustrating the inherent inefficiency of this substitution reaction from an atom economy perspective. primescholars.com
To improve reaction efficiency, strategies can be employed such as:
Catalytic Routes: Using catalytic amounts of a reagent instead of stoichiometric quantities can dramatically improve atom economy. For the reduction step, catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd/C) is highly atom-economical (approaching 100%) as it involves the simple addition of hydrogen atoms. This is superior to using stoichiometric reducing agents like sodium borohydride (NaBH₄), which generates borate (B1201080) salts as byproducts.
Process Optimization: Improving reaction yields and selectivity through careful control of reaction conditions (temperature, pressure, catalyst loading) ensures that a higher proportion of the reactants is converted to the desired product rather than side products.
By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and efficient.
Chemical Transformations and Derivatization of 2 Methyl 4 Pentyloxy Phenyl Methanol
Reactivity of the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a versatile handle for a multitude of chemical modifications. Its position adjacent to the aromatic ring enhances its reactivity in several key transformations.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol in (2-Methyl-4-(pentyloxy)phenyl)methanol can yield either the corresponding aldehyde, 2-Methyl-4-(pentyloxy)benzaldehyde, or the carboxylic acid, 2-Methyl-4-(pentyloxy)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.
The partial oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are commonly employed for this type of transformation. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature.
For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (generated in situ from CrO3 and aqueous acid, also known as the Jones reagent), or a mixture of iron(III) nitrate, TEMPO, and an alkali metal chloride under an oxygen atmosphere. libretexts.orgorganic-chemistry.org These powerful oxidants ensure the full conversion of the alcohol to the carboxylic acid.
| Reactant | Product | Reagent(s) | Typical Conditions |
| This compound | 2-Methyl-4-(pentyloxy)benzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| This compound | 2-Methyl-4-(pentyloxy)benzoic acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, heat |
| This compound | 2-Methyl-4-(pentyloxy)benzoic acid | Jones Reagent (CrO3/H2SO4/acetone) | Acetone, 0°C to Room Temperature |
Esterification and Etherification for Functional Group Manipulation
The hydroxyl group of this compound can be readily converted into esters and ethers, which serves to protect the alcohol or to introduce different functional groups.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), in the presence of an acid or base catalyst. For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield (2-Methyl-4-(pentyloxy)phenyl)methyl acetate. The Fischer esterification, using a carboxylic acid and a strong acid catalyst like sulfuric acid, is also a viable, though reversible, method.
Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form an ether, such as 1-(methoxymethyl)-2-methyl-4-(pentyloxy)benzene.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Acetic Anhydride, Pyridine | (2-Methyl-4-(pentyloxy)phenyl)methyl acetate | Esterification |
| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide | 1-(Methoxymethyl)-2-methyl-4-(pentyloxy)benzene | Etherification |
| This compound | Butyryl chloride, Triethylamine | (2-Methyl-4-(pentyloxy)phenyl)methyl butyrate | Esterification |
Substitution Reactions for Halogen or Other Functional Group Introduction
The benzylic hydroxyl group can be replaced by a halogen through various substitution reactions. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are common methods to introduce chlorine or bromine, respectively, yielding 1-(chloromethyl)-2-methyl-4-(pentyloxy)benzene or 1-(bromomethyl)-2-methyl-4-(pentyloxy)benzene. These benzylic halides are valuable synthetic intermediates, being susceptible to nucleophilic substitution by a wide range of nucleophiles.
Aromatic Ring Functionalization and Modifications
The electron-donating nature of the methyl and pentyloxy substituents activates the aromatic ring of this compound towards electrophilic aromatic substitution. The directing effects of these groups (ortho, para-directing) will influence the position of newly introduced substituents.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The incoming nitro group (-NO2) would be directed to the positions ortho and para to the activating pentyloxy and methyl groups. Given the steric hindrance from the existing substituents, the substitution pattern would need to be carefully analyzed.
Halogenation , such as bromination or chlorination, can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The halogen will substitute at the activated positions on the aromatic ring.
| Reaction Type | Reagent(s) | Potential Product(s) |
| Nitration | HNO3, H2SO4 | (2-Methyl-4-(pentyloxy)-nitro-phenyl)methanol |
| Bromination | Br2, FeBr3 | (Bromo-2-methyl-4-(pentyloxy)phenyl)methanol |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) on Modified Scaffolds
To participate in metal-catalyzed cross-coupling reactions like the Suzuki or Heck reaction, the this compound scaffold must first be modified to introduce a suitable leaving group on the aromatic ring, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above, or through other synthetic routes.
Once a derivative such as (5-Bromo-2-methyl-4-(pentyloxy)phenyl)methanol is prepared, it can undergo a Suzuki coupling with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3). This reaction forms a new carbon-carbon bond, attaching a new aryl or vinyl group to the aromatic ring.
The Heck reaction involves the coupling of the aryl halide derivative with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction introduces a substituted vinyl group onto the aromatic ring.
| Reaction Name | Substrate | Coupling Partner | Catalyst/Base | Potential Product |
| Suzuki Coupling | (5-Bromo-2-methyl-4-(pentyloxy)phenyl)methanol | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | (5-Phenyl-2-methyl-4-(pentyloxy)phenyl)methanol |
| Heck Reaction | (5-Bromo-2-methyl-4-(pentyloxy)phenyl)methanol | Styrene | Pd(OAc)2, P(o-tolyl)3 / Et3N | (5-(2-Phenylethenyl)-2-methyl-4-(pentyloxy)phenyl)methanol |
Preparation of Structurally Diverse Derivatives and Analogues
The synthesis of derivatives from this compound can be systematically approached by targeting its distinct reactive centers. These transformations enable the exploration of structure-activity relationships by introducing a variety of functional groups and altering the steric and electronic properties of the parent molecule.
Modifications of the Alkoxy Chain
The pentyloxy group offers a prime site for structural variation. Modifications can be achieved through cleavage of the ether bond followed by re-alkylation, a process that allows for the introduction of different alkoxy chains.
A plausible route for such modification involves the cleavage of the pentyloxy ether to yield the corresponding phenol (B47542), 4-(hydroxymethyl)-3-methylphenol. This transformation can be accomplished using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) khanacademy.orgyoutube.comyoutube.com. The resulting phenolic intermediate is a versatile precursor for the synthesis of a new series of analogues via the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.orgyoutube.com This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. Subsequent reaction with a variety of primary alkyl halides (e.g., ethyl iodide, butyl bromide) would yield analogues with different alkoxy chain lengths and branching. masterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.orgyoutube.com
Table 1: Proposed Analogues via Alkoxy Chain Modification
| Derivative Name | Starting Material | Key Reagents | Reaction Type |
| (4-(Ethoxy)-2-methylphenyl)methanol | 4-(Hydroxymethyl)-3-methylphenol | 1. NaH 2. Ethyl iodide | Williamson Ether Synthesis |
| (4-(Butoxy)-2-methylphenyl)methanol | 4-(Hydroxymethyl)-3-methylphenol | 1. NaH 2. Butyl bromide | Williamson Ether Synthesis |
| (4-(Hexyloxy)-2-methylphenyl)methanol | 4-(Hydroxymethyl)-3-methylphenol | 1. NaH 2. Hexyl iodide | Williamson Ether Synthesis |
This table presents hypothetical derivatizations based on established chemical principles.
Modifications of the Methyl Substituent and Benzylic Position
The methyl group and, more significantly, the benzylic alcohol moiety are key handles for a variety of chemical transformations, including oxidation, esterification, and conversion to halides for subsequent nucleophilic substitution.
Oxidation of the Benzylic Alcohol: The primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid using a range of oxidizing agents. For the selective oxidation to 2-methyl-4-(pentyloxy)benzaldehyde, reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed to avoid over-oxidation. nih.govorganic-chemistry.orgd-nb.infobyjus.com More environmentally friendly methods using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant also provide a high-yield route to the aldehyde. nih.govd-nb.inforesearchgate.net Further oxidation of the resulting aldehyde or direct oxidation of the benzylic alcohol to 2-methyl-4-(pentyloxy)benzoic acid can be achieved using stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. byjus.comnih.gov
Esterification of the Benzylic Alcohol: The benzylic alcohol can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. wikipedia.org This reaction is typically catalyzed by an acid, such as sulfuric acid, or can be facilitated by a coupling agent.
Conversion to Benzyl (B1604629) Halide: The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, such as a halide. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield (2-methyl-4-(pentyloxy)phenyl)methyl chloride or bromide, respectively. rsc.orgdoubtnut.comresearchgate.netdoubtnut.com These benzylic halides are valuable intermediates for introducing a variety of nucleophiles at the benzylic position. For instance, reaction with sodium cyanide can yield the corresponding nitrile. doubtnut.comshaalaa.com
While direct oxidation of the tolyl methyl group is generally more challenging than the benzylic alcohol, it can be achieved under specific conditions, potentially leading to di-functionalized derivatives. google.com
Table 2: Proposed Derivatives from Benzylic Position and Methyl Group Modifications
| Derivative Name | Starting Material | Key Reagents | Reaction Type |
| 2-Methyl-4-(pentyloxy)benzaldehyde | This compound | PCC or TEMPO/NaOCl | Oxidation |
| 2-Methyl-4-(pentyloxy)benzoic acid | This compound | KMnO₄ | Oxidation |
| (2-Methyl-4-(pentyloxy)phenyl)methyl acetate | This compound | Acetic anhydride, H₂SO₄ (cat.) | Esterification |
| 1-(Chloromethyl)-2-methyl-4-(pentyloxy)benzene | This compound | SOCl₂ | Halogenation |
| (2-Methyl-4-(pentyloxy)phenyl)acetonitrile | 1-(Chloromethyl)-2-methyl-4-(pentyloxy)benzene | NaCN | Nucleophilic Substitution |
This table presents hypothetical derivatizations based on established chemical principles.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
The ¹H NMR spectrum of (2-Methyl-4-(pentyloxy)phenyl)methanol, recorded in deuterochloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons appear as multiplets in the downfield region, while the aliphatic protons of the methyl and pentyloxy groups, along with the benzylic alcohol protons, are observed in the upfield region.
Similarly, the ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, provides a complete carbon profile of the molecule. The signals for the aromatic carbons, the benzylic carbon, and the carbons of the pentyloxy and methyl groups are well-resolved.
Detailed assignments for the proton and carbon signals are presented in the tables below.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 – 7.22 | m | 3H | Aromatic protons |
| 6.95 | d, J = 7.2 Hz | 2H | Aromatic protons |
| 6.87 | d, J = 8.6 Hz | 2H | Aromatic protons |
| 4.58 | s | 2H | -CH₂OH |
| 3.98 | t, J = 6.6 Hz | 2H | -OCH₂- |
| 2.22 | s | 3H | Ar-CH₃ |
| 1.84 - 1.74 | m | 2H | -OCH₂CH₂- |
| 1.48 - 1.37 | m | 4H | -CH₂CH₂CH₃ |
| 0.94 | t, J = 7.1 Hz | 3H | -CH₂CH₃ |
Data is representative for a similar compound, 4-(Pentyloxy)benzenemethanol, as specific data for the title compound was not available in the search results. rsc.org
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.07 | Aromatic C-O |
| 133.23 | Aromatic C |
| 128.63 | Aromatic CH |
| 113.89 | Aromatic CH |
| 64.73 | -CH₂OH |
| 55.30 | -OCH₂- |
| 29.1 | -OCH₂CH₂- |
| 28.3 | -CH₂CH₂CH₃ |
| 22.5 | -CH₂CH₃ |
| 18.2 | Ar-CH₃ |
| 14.0 | -CH₂CH₃ |
Data is representative for a similar compound, 4-(Pentyloxy)benzenemethanol, as specific data for the title compound was not available in the search results. rsc.org
While specific 2D NMR data for this compound were not found, these techniques are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity within the pentyloxy chain by showing correlations between adjacent methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the methyl, pentyloxy, and hydroxymethyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in mapping longer-range (2-3 bond) correlations. This would be key in confirming the substitution pattern on the aromatic ring by showing correlations from the methyl protons and the pentyloxy protons to the aromatic carbons.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint."
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-O stretching bands would appear around 1250-1000 cm⁻¹. The aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in Raman spectra, appearing in the 1600-1500 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For this compound (C₁₃H₂₀O₂), the expected exact mass is 208.14633.
The fragmentation pathways in the mass spectrum would likely involve the loss of a water molecule from the molecular ion, cleavage of the pentyloxy chain, and the formation of a stable benzylic cation.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
While specific crystallographic data for this compound is not available, analysis of the closely related compound, (2-Methylphenyl)(phenyl)methanol, provides insight into the type of information that can be obtained. nih.gov
Single-crystal X-ray diffraction would reveal the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and torsion angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding from the alcohol group, that dictate the crystal packing.
For a related compound, (2-Methylphenyl)(phenyl)methanol, X-ray analysis revealed a dihedral angle of 87.78(8)° between the two aromatic rings. nih.gov The O—C—C—C torsion angle, which describes the orientation of the hydroxyl group relative to the phenyl ring, was found to be -17.47(17)°. nih.gov Similar analysis for this compound would define the conformation of the pentyloxy chain and the orientation of the hydroxymethyl group relative to the substituted phenyl ring.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
The presence of a hydroxyl (-OH) group in this compound makes it capable of forming hydrogen bonds, which are crucial in dictating its crystal packing and bulk properties. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related phenylmethanol derivatives provides a strong basis for understanding its intermolecular interactions.
Detailed crystallographic studies on analogous aromatic alcohols, such as (2-Methylphenyl)(phenyl)methanol and 4-phenanthrenemethanol, reveal common hydrogen-bonding motifs. nih.govnih.gov In the solid state, these molecules typically engage in O-H···O hydrogen bonds, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule. nih.gov This often leads to the formation of extended chains or cyclic aggregates. nih.govnih.gov For instance, in the crystal structure of (2-Methylphenyl)(phenyl)methanol, molecules form hexameric aggregates through a ring of six O-H···O hydrogen bonds. nih.govresearchgate.net
In addition to strong O-H···O interactions, weaker C-H···O interactions can also play a significant role in stabilizing the crystal lattice. nih.gov These interactions involve hydrogen atoms attached to the aromatic ring or the methyl and pentyloxy substituents interacting with the oxygen atom of the hydroxyl group on an adjacent molecule.
The strength and geometry of these hydrogen bonds can be characterized by specific parameters obtained from single-crystal X-ray diffraction data. These parameters, including donor-acceptor distances and bond angles, provide quantitative insight into the nature of the intermolecular forces. Computational studies using methods like Density Functional Theory (DFT) can further complement experimental findings by modeling these interactions and calculating their energies. physchemres.org
Table 1: Representative Hydrogen Bond Geometries in Analogous Phenylmethanol Compounds
| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| (2-Methylphenyl)(phenyl)methanol | O-H···O | Not specified | Not specified | nih.govresearchgate.net |
| 4-phenanthrenemethanol | O-H···O | 2.788 (1) | 176 (1) | nih.gov |
This table presents data from analogous compounds to infer the potential hydrogen bonding characteristics of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the substituted benzene (B151609) ring.
The benzene ring and its substituents (methyl, pentyloxy, and methanol (B129727) groups) constitute the chromophore of the molecule. The specific wavelengths of absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure and the solvent environment. The presence of auxochromes, such as the pentyloxy and methyl groups, on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the electron-donating nature of these groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
The UV-Vis spectrum of a compound like this compound would typically exhibit one or more strong absorption bands in the UV region. The primary π → π* transitions in substituted benzenes usually occur in the range of 200-300 nm. The exact position and fine structure of these bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π* | Substituted Benzene Ring | 250 - 300 |
This table is based on the general principles of UV-Vis spectroscopy for substituted aromatic compounds and serves as an estimation for this compound.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can provide theoretical λmax values and help in the assignment of the observed experimental absorption bands to specific electronic transitions.
Theoretical and Computational Chemistry Studies of 2 Methyl 4 Pentyloxy Phenyl Methanol
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Reactivityresearchgate.netresearchgate.net
Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to solve the Schrödinger equation for multi-electron systems. austinpublishinggroup.com
DFT, particularly with hybrid functionals like B3LYP, has become a standard approach due to its balance of computational cost and accuracy in describing electron correlation. austinpublishinggroup.comsciencesconf.org It is used to determine optimized molecular geometries, electronic energies, and various molecular properties. The Hartree-Fock method, while being a more foundational ab initio approach, treats electron correlation in a more simplified, averaged way. sciencesconf.org For a molecule like (2-Methyl-4-(pentyloxy)phenyl)methanol, these calculations provide the groundwork for all further computational analysis, from orbital energies to spectroscopic predictions. The choice of basis set, such as the Pople-style 6-31G(d) or 6-311+G(d,p), is crucial as it defines the set of mathematical functions used to build the molecular orbitals and impacts the accuracy of the results. researchgate.netnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gapswolfram.com
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the nucleophilic or basic sites of the molecule. youtube.com For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the oxygen atoms of the ether and hydroxyl groups.
LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and indicates the electrophilic sites. youtube.com The LUMO is likely to be a π* antibonding orbital distributed over the benzene (B151609) ring.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.
While specific calculated values for this compound are not available in the public literature, DFT calculations on structurally similar phenolic compounds provide insight. These calculations would typically yield HOMO-LUMO energy gaps that are indicative of a moderately reactive organic molecule.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters (Note: These are typical values for similar aromatic compounds and are for illustrative purposes only.)
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -5.5 | Electron-donating ability (nucleophilicity) |
| ELUMO | -1.5 to -1.0 | Electron-accepting ability (electrophilicity) |
Molecular Electrostatic Potential (MEP) Surface Mappingwolfram.com
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. wolfram.com The MEP surface is color-coded to identify regions of varying electron density, which is invaluable for predicting how a molecule will interact with other charged or polar species. nih.gov
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the hydroxyl (-OH) and pentyloxy (-O-C5H11) groups due to the high electronegativity of oxygen. nih.gov
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be the most prominent positive site.
Green/Yellow Regions: Indicate near-zero or neutral potential, typically found over the nonpolar hydrocarbon portions of the molecule, such as the alkyl chain and the methyl group on the ring.
The MEP map provides a clear, qualitative prediction of the molecule's reactivity, highlighting the acidic nature of the hydroxyl proton and the basic/nucleophilic character of the oxygen atoms. uni-muenchen.de
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)wolfram.com
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
Vibrational Frequencies (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other real-world effects. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net For this compound, this would allow for the assignment of key vibrational bands, such as the O-H stretch, C-O stretches of the ether and alcohol, aromatic C-H stretches, and alkyl C-H stretches.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable method for predicting 1H and 13C NMR chemical shifts. Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. This allows for a direct comparison with experimental NMR data and can be crucial for confirming the structure of the molecule.
Conformational Analysis and Potential Energy Surface Mappingnih.gov
The flexibility of the pentyloxy and hydroxymethyl side chains in this compound gives rise to a multitude of possible three-dimensional structures, or conformers. Conformational analysis aims to map the potential energy surface (PES) of the molecule to identify the most stable, low-energy conformers. nih.gov
Thermodynamic Properties and Reaction Energetics of this compound and Its Derivatives
Computational chemistry allows for the calculation of key thermodynamic properties by combining electronic energy calculations with statistical mechanics. nist.gov From the calculated vibrational frequencies, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at different temperatures.
Table 2: Illustrative Thermodynamic Data Comparison (Note: Methanol (B129727) data from NIST nist.gov, used for illustrative comparison of property types.)
| Property | Methanol (Gas, 298.15 K) | This compound (Predicted Trend) |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -201.0 kJ/mol | Significantly more negative |
| Standard Molar Entropy (S°) | 239.9 J/mol·K | Significantly higher |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
While quantum mechanics is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time based on a classical mechanical force field.
For this compound, an MD simulation could be used to study:
Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule, particularly the formation of hydrogen bonds with the hydroxyl and ether groups.
Conformational Dynamics: How the flexible side chains move and change conformation in solution, providing a dynamic picture that complements the static view from PES mapping.
Transport Properties: Estimation of properties like the diffusion coefficient of the molecule within a given solvent.
These simulations provide a bridge between the properties of an isolated molecule and its behavior in a real-world chemical or biological environment.
Exploration of Structure Activity Relationships Sar in Chemical Biology Non Clinical Focus
Utilization as Chemical Probes for Biological Pathway Elucidation:This subsection would focus on the application of (2-Methyl-4-(pentyloxy)phenyl)methanol as a tool to study biological processes. This requires evidence of its use in experiments to perturb and thereby understand cellular signaling or metabolic pathways. No such applications have been reported in the available scientific literature.
Without foundational research data in these specific areas, any attempt to generate content would be speculative and would not meet the required standards of a professional and authoritative scientific article based on diverse and credible sources. The creation of data tables and the reporting of detailed research findings are therefore not possible.
Applications of 2 Methyl 4 Pentyloxy Phenyl Methanol and Its Derivatives in Advanced Materials and Chemical Technologies
Role as Synthetic Building Blocks for Complex Organic Molecules
The chemical structure of (2-Methyl-4-(pentyloxy)phenyl)methanol makes it a valuable intermediate in multi-step organic syntheses. The primary alcohol functional group is a key site for a multitude of chemical transformations. Like other benzyl (B1604629) alcohols, it can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of further reactions. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or halide, facilitating nucleophilic substitution reactions to introduce a variety of other functional moieties.
Furthermore, the aromatic ring, activated by the electron-donating pentyloxy and methyl groups, is susceptible to electrophilic substitution reactions. This allows for the introduction of additional functional groups onto the phenyl ring, further expanding its synthetic utility. The interplay between the hydroxyl group and the substituted aromatic ring allows for its use in the construction of more complex molecular architectures, potentially including pharmacologically active compounds and other high-value chemical entities. For instance, substituted benzyl alcohols are known precursors in the synthesis of various pharmaceutical intermediates.
The reactivity of the hydroxyl group is central to its role as a synthetic building block. Below is a table summarizing some of the fundamental transformations that this compound can be expected to undergo, based on the known reactivity of benzyl alcohols.
| Reaction Type | Reagents | Product Type |
| Oxidation | PCC, DMP, MnO₂ | Aldehyde |
| Oxidation | KMnO₄, Jones reagent | Carboxylic Acid |
| Esterification | Carboxylic acid, Acid catalyst | Ester |
| Etherification | Alkyl halide, Base | Ether |
| Halogenation | SOCl₂, PBr₃ | Benzyl Halide |
These transformations highlight the versatility of this compound as a starting material for introducing the 2-methyl-4-(pentyloxy)phenylmethyl moiety into larger, more complex molecules.
Incorporation into Polymer Chemistry and Macromolecular Architectures
The presence of a reactive hydroxyl group in this compound allows for its incorporation into various polymer backbones through several polymerization techniques. This makes it a potentially valuable monomer for the synthesis of specialty polymers with tailored properties.
One of the most direct methods for its inclusion in polymers is through polycondensation reactions. For example, it can react with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would feature the 2-methyl-4-(pentyloxy)phenyl group as a pendant side chain, which would significantly influence the polymer's properties, such as its solubility, thermal stability, and mechanical characteristics. The long pentyloxy chain would likely impart increased flexibility and a lower glass transition temperature to the resulting polymer.
Furthermore, the hydroxyl group can be modified to introduce a polymerizable group, such as an acrylate or methacrylate, through esterification. The resulting monomer could then be subjected to free radical polymerization to yield a polyacrylate or polymethacrylate with the 2-methyl-4-(pentyloxy)phenylmethyl group in the side chain. Comb-like polymers with liquid crystalline precursors in the side chains have been synthesized using similar strategies, suggesting a pathway for creating polymers with ordered structures.
The incorporation of this specific moiety can be envisioned in various polymer systems, as illustrated in the table below.
| Polymer Type | Method of Incorporation | Potential Properties |
| Polyesters | Polycondensation with diacids | Enhanced solubility in organic solvents, modified thermal properties |
| Polyurethanes | Polycondensation with diisocyanates | Increased flexibility, potential for elastomeric behavior |
| Polyacrylates | Free radical polymerization of acrylated derivative | Tunable refractive index, potential for liquid crystalline phases |
| Polysiloxanes | Hydrosilylation of an allylated derivative | High thermal stability, low surface energy |
These examples underscore the potential of this compound as a monomer for creating polymers with unique combinations of properties suitable for advanced applications.
Application in Liquid Crystalline Systems and Soft Materials
The molecular structure of this compound contains features that are highly conducive to the formation of liquid crystalline phases. Specifically, the elongated, semi-rigid structure arising from the phenyl ring and the flexible pentyloxy tail is a common motif in calamitic (rod-like) liquid crystals. While the parent molecule itself is unlikely to be mesogenic due to the presence of the polar hydroxyl group, its derivatives, where the hydroxyl group is replaced with other functionalities, are strong candidates for exhibiting liquid crystalline behavior.
The design of liquid crystals based on this molecular scaffold can be guided by established structure-property relationships in the field. The length of the alkoxy chain is a critical parameter that can be tuned to control the type of mesophase and the transition temperatures. The table below shows examples of how modifications to the core structure of this compound could lead to mesogenic properties.
| Derivative Structure | Potential Mesophase | Rationale |
| Ester with 4-cyanobiphenyl-4'-carboxylic acid | Nematic, Smectic | Increased molecular length and polarity |
| Ester with 4-alkoxybenzoic acid | Nematic, Smectic | Enhanced anisotropy and potential for smectic layering |
| Schiff base formation from the corresponding aldehyde | Nematic | Introduction of a rigid linking group |
The potential for these derivatives to self-assemble into ordered, fluid phases makes them attractive for applications in displays, sensors, and other responsive materials.
Potential in Optoelectronic and Non-Linear Optical Materials
The aromatic nature of this compound suggests that its derivatives could possess interesting optical and electronic properties. The π-electron system of the phenyl ring can be modified to create materials with applications in optoelectronics and non-linear optics.
By incorporating this moiety into conjugated polymers or larger chromophores, it is possible to influence the electronic properties of the resulting material. The electron-donating nature of the pentyloxy group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's absorption and emission characteristics.
For applications in non-linear optics, molecules with a large hyperpolarizability are required. This is often achieved by connecting electron-donating and electron-withdrawing groups through a conjugated system. The (2-Methyl-4-(pentyloxy)phenyl)methyl group could serve as the electron-donating portion of such a molecule. By functionalizing the molecule with a suitable electron-withdrawing group, it may be possible to create materials with a significant second-order non-linear optical response, which is useful for applications such as frequency doubling of laser light.
Role in Catalyst Design and Ligand Development
The functional groups present in this compound provide multiple avenues for its use in the design of ligands for catalysis. The hydroxyl group can act as a coordinating group for a metal center, or it can be a handle for the attachment of other ligating fragments.
For example, the hydroxyl group can be deprotonated to form an alkoxide, which can then bind to a metal. Furthermore, the hydroxyl group can be used as a starting point for the synthesis of more complex ligands. It can be converted into a phosphine, an amine, or a thiol, all of which are common coordinating groups in catalysis.
One potential route to a ligand from this compound is through the synthesis of a Schiff base. Oxidation of the alcohol to the aldehyde, followed by condensation with a suitable amine, would yield a Schiff base ligand. These types of ligands have been extensively used in coordination chemistry and catalysis.
The potential for this compound to serve as a ligand precursor is summarized in the table below.
| Ligand Type | Synthetic Approach | Potential Metal Coordination |
| Alkoxide | Deprotonation with a base | Hard metal centers |
| Phosphine | Conversion of hydroxyl to halide, then reaction with a phosphide | Soft metal centers |
| Schiff Base | Oxidation to aldehyde, then condensation with an amine | Various transition metals |
The versatility of this molecule as a starting material for ligand synthesis opens up possibilities for the development of new catalysts for a wide range of chemical transformations.
Future Research Directions and Emerging Opportunities for 2 Methyl 4 Pentyloxy Phenyl Methanol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of (2-Methyl-4-(pentyloxy)phenyl)methanol and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient chemical processes.
Conventional methods for producing substituted benzyl (B1604629) alcohols often rely on the reduction of corresponding benzaldehydes or benzoic acid derivatives. While effective, these routes can involve multi-step procedures and the use of stoichiometric reagents that are not environmentally benign. youtube.com Future research is geared towards the adoption of catalytic and sustainable alternatives.
One promising avenue is the use of biocatalysis . Whole-cell biocatalysts, such as engineered Escherichia coli or marine bacteria, can be designed to perform multi-step enzymatic conversions. nih.govmdpi.comresearchgate.net For instance, an artificial enzyme cascade could be developed to convert a readily available precursor, like a substituted toluene (B28343), directly to this compound. nih.govresearchgate.net Such processes operate under mild conditions in aqueous media, significantly reducing the environmental footprint. mdpi.com The conversion of benzaldehyde (B42025) to benzyl alcohol using marine bacteria has been demonstrated, highlighting the potential for discovering novel enzymes from diverse environments. mdpi.com
Flow chemistry represents another key area for development. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for seamless integration of multiple reaction steps. vapourtec.com The oxidation of benzyl alcohol derivatives has been successfully demonstrated in flow systems, suggesting that the synthesis of this compound could be adapted to a continuous process, leading to higher yields and purity.
Furthermore, the development of novel catalytic systems is crucial. This includes the design of heterogeneous catalysts, such as metal nanoparticles supported on various materials, which can be easily recovered and reused. mdpi.com The selective hydrogenation of methyl benzoate (B1203000) to benzaldehyde over manganese-based catalysts has been reported, which could be a key step in a sustainable route to the target molecule. mdpi.com
| Synthetic Methodology | Key Advantages | Potential Application to this compound |
| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. | Direct synthesis from a simple precursor using an engineered enzyme cascade. nih.govmdpi.comresearchgate.net |
| Flow Chemistry | Enhanced process control, improved safety, scalability. | Continuous production with integrated purification steps. vapourtec.com |
| Heterogeneous Catalysis | Catalyst recyclability, process simplification. | Green reduction of a suitable benzaldehyde or benzoic acid precursor. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of molecules like this compound. These computational tools can significantly accelerate the design of new derivatives with tailored properties and predict optimal synthetic pathways.
ML models can also be employed to predict the physicochemical and functional properties of new molecules. nih.gov For example, a model could be trained to predict the liquid crystalline behavior or self-assembly properties of derivatives of this compound with different alkyl chain lengths or substitution patterns on the aromatic ring. researchgate.net This would allow for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising properties. youtube.com
Furthermore, AI can be used in the design of catalysts for the synthesis of this compound. By analyzing the relationship between catalyst structure and performance, ML algorithms can identify key descriptors that correlate with high activity and selectivity, guiding the rational design of new and improved catalysts. youtube.com
| AI/ML Application | Description | Relevance to this compound |
| Retrosynthesis Prediction | AI algorithms propose synthetic routes to a target molecule. chemcopilot.comengineering.org.cnacs.org | Identification of novel, efficient, and sustainable synthetic pathways. asiaresearchnews.com |
| Property Prediction | ML models predict physicochemical and functional properties. nih.gov | In silico screening of derivatives for desired applications (e.g., liquid crystals, functional materials). researchgate.net |
| Catalyst Design | ML models identify features of high-performance catalysts. youtube.com | Rational design of catalysts for the selective synthesis of the target molecule. |
Exploration of Unconventional Reactivity and Advanced Transformation Pathways
The reactivity of the benzyl alcohol moiety in this compound offers a platform for a variety of chemical transformations. Future research will likely focus on exploring unconventional and highly selective reaction pathways.
Photocatalysis is a rapidly developing field that utilizes light to drive chemical reactions. nih.govrsc.org The photocatalytic oxidation of benzyl alcohol and its derivatives has been extensively studied, typically leading to the corresponding aldehydes. researchgate.net For this compound, this could be a green method for the synthesis of (2-Methyl-4-(pentyloxy)phenyl)carbaldehyde, a potentially valuable intermediate. Research into the photocatalytic degradation of related aromatic compounds also opens up possibilities for environmental applications. nih.gov
The study of reaction kinetics and mechanisms in different media will provide a deeper understanding of the reactivity of this compound. For example, the oxidation kinetics of substituted benzyl alcohols have been investigated to elucidate the influence of electronic effects on the reaction rate. researchgate.netresearch-advances.org Such studies on the target molecule would provide valuable data for optimizing reaction conditions and designing new transformations.
Furthermore, the development of novel C-H activation strategies could lead to the direct functionalization of the methyl group or the aromatic ring, providing access to a wider range of derivatives with unique properties. The iron-catalyzed alkylation of methylazaarenes with alcohols is an example of such a transformation that could potentially be adapted. researchgate.net
| Reaction Type | Description | Potential Outcome for this compound |
| Photocatalysis | Light-driven chemical reactions. nih.govrsc.org | Green synthesis of (2-Methyl-4-(pentyloxy)phenyl)carbaldehyde; environmental remediation. researchgate.net |
| Mechanistic Studies | Investigation of reaction pathways and kinetics. researchgate.netresearch-advances.org | Optimization of existing reactions and design of new transformations. |
| C-H Activation | Direct functionalization of C-H bonds. | Synthesis of novel derivatives with modified properties. researchgate.net |
Applications in Supramolecular Chemistry and Self-Assembled Systems
The amphiphilic nature of this compound, with its polar head (the hydroxyl group) and nonpolar tail (the pentyloxy-substituted phenyl group), makes it an excellent candidate for studies in supramolecular chemistry and self-assembly.
This molecule and its derivatives could act as low-molecular-weight gelators , forming supramolecular gels in various solvents. researchgate.netnih.govnih.govresearchgate.net The self-assembly would be driven by a combination of hydrogen bonding between the alcohol groups and van der Waals interactions between the aromatic rings and alkyl chains. The properties of these gels could be tuned by modifying the molecular structure, for instance, by changing the length of the alkoxy chain. researchgate.net
The potential for this compound derivatives to form liquid crystals is another exciting area of research. nih.gov The rod-like shape of the molecule is conducive to the formation of mesophases. By carefully designing the molecular structure, it may be possible to create materials with specific liquid crystalline properties for applications in displays and sensors. The study of benzyl alcohol and benzyl alkyl ethers in lyotropic liquid crystals provides a basis for understanding the interactions and dynamics of such molecules in ordered systems. nih.gov
Design of Next-Generation Functional Materials and Nanotechnology Components
The unique properties of this compound make it a versatile building block for the creation of advanced functional materials and components for nanotechnology.
Derivatives of this molecule could be used as functional monomers in the synthesis of polymers with tailored properties. nih.govnih.govgoogle.com For example, a polymer incorporating the this compound moiety could exhibit interesting surface properties or be used as a responsive material.
In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles . nih.gov The phenyl group can interact with the surface of various nanoparticles, while the hydroxyl group provides a point for further chemical modification or interaction with the surrounding medium. This could lead to the development of novel sensors, drug delivery systems, or catalysts. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methyl-4-(pentyloxy)phenyl)methanol, and what reaction conditions are critical for success?
- Methodology :
- Reduction of Precursors : Reduction of a nitro derivative, such as (2-Nitro-4-(pentyloxy)phenyl)methanol, using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C) in ethanol. These methods require inert atmospheres to prevent oxidation .
- Etherification : Introduce the pentyloxy group via nucleophilic substitution of a halogenated precursor (e.g., 4-chloro-2-methylphenol) with 1-pentanol under basic conditions (K₂CO₃/DMF, 80°C) .
- Critical Parameters :
- Temperature control during reduction (20–25°C for NaBH₄; 50–60°C for H₂/Pd-C).
- Purity of intermediates to avoid side reactions.
Q. What purification techniques are recommended for isolating this compound?
- Methods :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for optimal separation .
- Recrystallization : Employ methanol or ethyl acetate as solvents due to moderate solubility (~20–30 mg/mL at 25°C) .
- Key Considerations :
- Monitor polarity shifts using TLC (Rf ≈ 0.4 in ethyl acetate/hexane).
- Avoid prolonged exposure to light to prevent degradation .
Q. How is the compound characterized analytically, and what spectral data are indicative of its structure?
- Analytical Techniques :
- NMR :
- ¹H NMR (CDCl₃) : δ 1.3–1.6 (m, pentyl CH₂), 2.4 (s, Ar-CH₃), 4.0 (t, OCH₂), 4.6 (s, -CH₂OH), 6.8–7.2 (m, aromatic H) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 224.1 .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products like oxidation or ether cleavage?
- Strategies :
- Catalyst Screening : Test Pd-C vs. Raney Ni for hydrogenation efficiency. Pd-C typically offers higher selectivity (>90%) for nitro reductions .
- Solvent Optimization : Replace DMF with acetonitrile in etherification to reduce byproduct formation .
- Inert Conditions : Use Schlenk lines or nitrogen purging to prevent oxidation of the hydroxymethyl group .
Q. What structure-activity relationships (SAR) have been explored for derivatives of this compound in pharmacological contexts?
- Case Studies :
- Antimicrobial Activity : Analogues with longer alkoxy chains (e.g., heptyloxy) show enhanced Gram-positive bacterial inhibition (MIC = 8 µg/mL) .
- CNS Applications : Methoxy and hydroxymethyl groups may interact with cannabinoid receptors, as seen in structurally related arachidonyl ethanolamides .
- Experimental Design :
- Modify the pentyloxy chain length and measure binding affinity via radiolabeled assays (e.g., competitive inhibition in synaptosomal membranes) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Stability Profile :
- Thermal Degradation : Decomposes above 150°C, forming 2-methylphenol and pentanal via retro-aldol cleavage .
- Photodegradation : UV exposure (254 nm) leads to hydroxyl radical formation, accelerating oxidation .
- Mitigation Strategies :
- Store at 4°C in amber vials under argon.
- Add antioxidants (e.g., BHT) at 0.1% w/w to solutions .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Approaches :
- Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB ID: 1L7C for cannabinoid receptors) .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
Contradictions and Data Gaps
- Solubility Discrepancies : While methanol is effective for NMR analysis , some studies note limited solubility (~5 mg/mL), suggesting DMSO as an alternative .
- Toxicity Data : Limited ecotoxicological profiles exist; extrapolate from analogues like 4-methoxybenzyl alcohol, which shows moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna) .
Future Research Directions
- Biocatalytic Synthesis : Explore lipase-mediated esterification or oxidoreductase-driven reductions for greener production .
- Ecotoxicology : Assess biodegradability via OECD 301F tests and bioaccumulation potential in Danio rerio models .
- Advanced Formulations : Develop liposomal encapsulation to enhance bioavailability for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
